![molecular formula C15H12BrN3O3S B2900858 N-(4-(4-bromophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 361167-70-6](/img/structure/B2900858.png)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPTA belongs to the thiazole class of compounds and is known for its ability to interact with proteins and enzymes, making it a valuable tool in the field of biochemistry.
Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial potential. In vitro studies demonstrated promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- The thiazole nucleus in this compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .
- Compounds d6 and d7 showed the most potent activity against breast cancer cells .
- Molecular docking studies further revealed that several derivatives (d1, d2, d3, d6, and d7) have favorable binding interactions with specific protein targets, making them potential lead compounds for rational drug design .
- Given the rising challenges of antimicrobial resistance and cancer treatment, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hold promise as novel drug candidates .
Antimicrobial Activity
Antiproliferative and Anticancer Properties
Novel Drug Development
In Silico Analysis and Molecular Modeling
Mechanism of Action
Target of Action
It’s known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It’s known that similar compounds have shown promising antimicrobial and antiproliferative activities . The thiazole nucleus, a key component of this compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-3-1-9(2-4-10)11-8-23-15(17-11)18-12(20)7-19-13(21)5-6-14(19)22/h1-4,8H,5-7H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYLZKAOFZXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
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